molecular formula C14H16N2O3S2 B2357771 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 2034209-33-9

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2357771
CAS No.: 2034209-33-9
M. Wt: 324.41
InChI Key: SLEWRMUPFONXLX-UHFFFAOYSA-N
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Description

6-(2-thia-5-azabicyclo[221]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, which can be achieved through nitrogen-directed radical rearrangement. This involves the base-induced isomerization of an epoxide to form an azanortricyclanol, which then undergoes a free-radical induced rearrangement . The resulting intermediate is then subjected to selective hydrogenation and deprotection steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one involves its binding to specific molecular targets, such as nicotinic acetylcholine receptors . This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Epibatidine: A potent agonist of nicotinic acetylcholine receptors with a similar bicyclic structure.

    2-azabicyclo[2.2.1]heptane derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of a bicyclic core with a sulfonyl group and a quinolinone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-14-4-1-9-5-12(2-3-13(9)15-14)21(18,19)16-7-11-6-10(16)8-20-11/h2-3,5,10-11H,1,4,6-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEWRMUPFONXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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